1-Ethyl-5-hydroxypyrrolidin-2-one
Overview
Description
1-Ethyl-5-hydroxypyrrolidin-2-one is a cyclic amide with the molecular formula C6H11NO2 and a molecular weight of 129.16 g/mol . It is a colorless, hygroscopic oil that is slightly soluble in chloroform, ethyl acetate, and methanol . This compound is known for its unique chemical properties and versatility in various scientific research applications.
Mechanism of Action
Target of Action
1-Ethyl-5-hydroxypyrrolidin-2-one is a derivative of pyrrolidine alkaloids . Pyrrolidine alkaloids are known to interact with a variety of targets, including various enzymes and receptors, contributing to their wide range of biological activities . .
Mode of Action
Pyrrolidine alkaloids, the parent compounds, have been shown to interact with their targets in a variety of ways, leading to a range of biological activities . For instance, some pyrrolidine alkaloids have been shown to inhibit the activity of certain enzymes, while others may bind to receptors and modulate their activity .
Biochemical Pathways
Pyrrolidine alkaloids have been shown to influence several biochemical pathways, leading to a variety of downstream effects . These effects include antioxidant, anti-inflammatory, antibacterial, antifungal, antiparasitic and anthelmintic, anticancer, anti-hyperglycemic, organ protective, and neuropharmacological activities .
Pharmacokinetics
It is known that the compound is an oil, slightly soluble in chloroform, ethyl acetate, and methanol . This suggests that it may have good bioavailability due to its lipophilic nature, which could facilitate absorption and distribution in the body.
Result of Action
Pyrrolidine alkaloids have been shown to exert a variety of biological effects, including antioxidant, anti-inflammatory, antibacterial, antifungal, antiparasitic and anthelmintic, anticancer, anti-hyperglycemic, organ protective, and neuropharmacological activities . These effects are likely the result of the compound’s interaction with its targets and its influence on various biochemical pathways .
Action Environment
It is known that the compound is hygroscopic , which means it absorbs moisture from the environment This could potentially affect its stability and efficacy
Biochemical Analysis
Biochemical Properties
1-Ethyl-5-hydroxypyrrolidin-2-one plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, it has been observed to interact with enzymes involved in the metabolism of pyrrolidinone derivatives, potentially acting as a substrate or inhibitor. The hydroxyl group at the fifth position allows for hydrogen bonding interactions, which can affect the binding affinity and specificity of the compound towards its target biomolecules .
Cellular Effects
This compound exerts various effects on different types of cells and cellular processes. It has been shown to influence cell signaling pathways, gene expression, and cellular metabolism. For example, the compound can modulate the activity of key signaling proteins, leading to alterations in downstream signaling cascades. Additionally, it can affect the expression of genes involved in metabolic pathways, thereby influencing cellular energy production and utilization .
Molecular Mechanism
The molecular mechanism of action of this compound involves its interactions with specific biomolecules at the molecular level. The compound can bind to enzymes and proteins through hydrogen bonding and hydrophobic interactions, leading to changes in their conformation and activity. It may act as an enzyme inhibitor or activator, depending on the context of the interaction. Furthermore, this compound can influence gene expression by interacting with transcription factors and other regulatory proteins .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are important factors that influence its long-term effects on cellular function. Studies have shown that this compound is relatively stable under standard laboratory conditions, but it may degrade over extended periods or under specific environmental conditions. Long-term exposure to the compound can lead to cumulative effects on cellular processes, which may be observed in both in vitro and in vivo studies .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, such as modulation of metabolic pathways and enhancement of cellular function. At higher doses, it can induce toxic or adverse effects, including disruption of cellular homeostasis and induction of oxidative stress. Threshold effects have been observed, where the compound’s impact on cellular processes becomes more pronounced beyond a certain dosage .
Metabolic Pathways
This compound is involved in several metabolic pathways, interacting with enzymes and cofactors that facilitate its metabolism. The compound can undergo oxidation, reduction, and conjugation reactions, leading to the formation of various metabolites. These metabolic transformations can influence the compound’s bioavailability and activity, as well as its effects on metabolic flux and metabolite levels within cells .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through various mechanisms. It can interact with transporters and binding proteins that facilitate its movement across cellular membranes and its localization within specific cellular compartments. The compound’s distribution can affect its accumulation and activity, influencing its overall impact on cellular function .
Subcellular Localization
The subcellular localization of this compound plays a crucial role in its activity and function. The compound can be directed to specific compartments or organelles through targeting signals or post-translational modifications. Its localization within the cell can influence its interactions with biomolecules and its effects on cellular processes. For example, localization to the mitochondria may enhance its impact on cellular energy metabolism .
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Ethyl-5-hydroxypyrrolidin-2-one can be synthesized through several methods. One common approach involves the selective synthesis of pyrrolidin-2-ones via the ring contraction and deformylative functionalization of piperidine derivatives . This method uses simple and inactivated cyclic amines as substrates, with air-stable and low-cost copper salts as promoters, and non-poisonous and cost-effective Oxone as the oxidant .
Industrial Production Methods: Industrial production of this compound typically involves the use of N-ethylsuccinimide as a precursor . The process includes amination and cyclization of functionalized acyclic substrates, oxidation of pyrrolidine derivatives, and ring expansion of β-lactams or cyclopropylamides .
Chemical Reactions Analysis
Types of Reactions: 1-Ethyl-5-hydroxypyrrolidin-2-one undergoes various chemical reactions, including oxidation, reduction, and substitution .
Common Reagents and Conditions:
Oxidation: Common oxidants include Oxone and other mild oxidizing agents.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) can be used.
Substitution: Nucleophilic substitution reactions can be carried out using alkyl halides under basic conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of carboxylic acids, while reduction can yield alcohols or amines .
Scientific Research Applications
1-Ethyl-5-hydroxypyrrolidin-2-one is widely used in scientific research due to its unique properties. Some of its applications include:
Comparison with Similar Compounds
1-Ethyl-5-hydroxypyrrolidin-2-one can be compared with other similar compounds, such as:
Pyrrolidin-2-one: A five-membered lactam present in both natural and synthetic compounds.
N-ethyl-2-pyrrolidone: Another cyclic amide with similar properties and applications.
Properties
IUPAC Name |
1-ethyl-5-hydroxypyrrolidin-2-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H11NO2/c1-2-7-5(8)3-4-6(7)9/h5,8H,2-4H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RIOOHZIYIQTLNP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(CCC1=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H11NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501028010 | |
Record name | 1-Ethyl-5-hydroxy-2-pyrrolidinone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID501028010 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
129.16 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
72954-65-5 | |
Record name | 1-Ethyl-5-hydroxy-2-pyrrolidinone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID501028010 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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